molecular formula C19H20N4O2S B11093261 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone

Cat. No.: B11093261
M. Wt: 368.5 g/mol
InChI Key: KOFCKNNEKWXQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone is an organic compound characterized by its unique structure, which includes a tetraazole ring, ethoxy and ethyl substituents, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone typically involves multiple steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Thioether Formation: The thioether linkage is introduced by reacting a thiol with an appropriate halide or sulfonate ester under basic conditions.

    Final Coupling: The final step involves coupling the tetraazole-thiol intermediate with the ethylphenyl ethanone derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonate esters, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetraazole ring and thioether linkage could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-Methoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone
  • 2-((1-(4-Propoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-propylphenyl)ethanone

Uniqueness

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The ethoxy and ethyl groups may confer distinct electronic and steric properties compared to similar compounds, potentially leading to different interactions with molecular targets and different applications in research and industry.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-(4-ethylphenyl)ethanone

InChI

InChI=1S/C19H20N4O2S/c1-3-14-5-7-15(8-6-14)18(24)13-26-19-20-21-22-23(19)16-9-11-17(12-10-16)25-4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

KOFCKNNEKWXQEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.